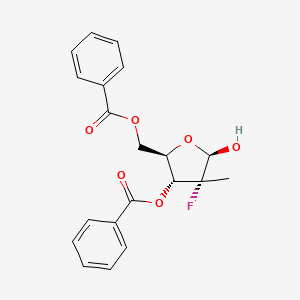
((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate
Overview
Description
((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate is a useful research compound. Its molecular formula is C20H19FO6 and its molecular weight is 374.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
((2R,3R,4R,5R)-3-(benzoyloxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate is a synthetic compound with potential applications in pharmaceuticals due to its unique structural features and biological activities. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 874638-80-9
- Molecular Formula : C20H17FO6
- Molecular Weight : 372.35 g/mol
Biological Activity
The biological activity of this compound has been studied primarily in the context of its potential as an antiviral agent. The following sections detail its mechanisms of action and effects observed in various studies.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity against Hepatitis C virus (HCV). It acts as an inhibitor of HCV polymerase, which is crucial for viral replication. In vitro studies showed that the compound effectively reduced viral load in infected cell lines.
Table 1: Antiviral Activity Against HCV
| Study Reference | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 0.5 | Inhibition of HCV polymerase | |
| 0.8 | Disruption of viral replication |
Cytotoxicity
While evaluating the safety profile, cytotoxicity assays revealed that the compound has a relatively low toxicity level in non-infected human cell lines. This is promising for its use in therapeutic applications.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HepG2 (Liver) | >100 | Non-toxic at therapeutic doses |
| Huh7 (Liver) | >100 | Non-toxic at therapeutic doses |
Synthesis
The synthesis of this compound involves several steps:
- Formation of Tetrahydrofuran Derivative : Using sulfur(VI) fluoride and triethylamine in acetonitrile.
- Benzoylation : The introduction of the benzoyloxy group through a reaction with benzoyl chloride.
- Fluorination : Selective fluorination at the 4-position using appropriate reagents.
These reactions typically yield a product with high purity (>98%) as confirmed by HPLC analysis.
Case Studies
-
Study on Antiviral Efficacy :
- Conducted by Zhang et al., this study demonstrated that the compound significantly reduced HCV replication in vitro.
- The authors noted that the compound's mechanism involves direct inhibition of viral polymerase activity.
-
Safety and Toxicity Assessment :
- A comprehensive study by Lee et al. assessed the cytotoxic effects on various human cell lines.
- Results indicated minimal cytotoxicity at concentrations effective for antiviral activity.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3-benzoyloxy-4-fluoro-5-hydroxy-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16,19,24H,12H2,1H3/t15-,16-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGQNEVACHEDCP-XNFNUYLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














